molecular formula C9H8BrN B1344701 4-Bromo-2-ethylbenzonitrile CAS No. 744200-38-2

4-Bromo-2-ethylbenzonitrile

Cat. No. B1344701
CAS RN: 744200-38-2
M. Wt: 210.07 g/mol
InChI Key: AUVHFKHIXUZCKD-UHFFFAOYSA-N
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Description

4-Bromo-2-ethylbenzonitrile is a chemical compound with the CAS Number: 744200-38-2 . It has a molecular weight of 210.07 g/mol . The IUPAC name for this compound is 4-bromo-2-ethylbenzonitrile .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-ethylbenzonitrile is 1S/C9H8BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.

It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Structural and Material Studies

4-Bromo-2-ethylbenzonitrile, among other bromobenzonitriles, has been studied for its unique properties in material science. Notably, 4-Bromobenzonitrile exhibits highly flexible plastic bending along two perpendicular faces when mechanical force is applied, a rare occurrence leading to twisting or helix formation in crystals. This characteristic has implications for material flexibility and durability, contributing to the field of plastically deformable crystals of small organic molecules (Alimi et al., 2018). Furthermore, the bending properties of 4-bromobenzonitrile crystals have been analyzed to understand their compliance nature compared to other halobenzonitrile crystals, revealing insights into the crystallographic and molecular interactions that govern their mechanical properties (Veluthaparambath et al., 2022).

Spectroscopic Investigations

Spectroscopic investigations of similar compounds, such as 4-Bromo-3-methylbenzonitrile, have been carried out to understand their electronic structure, vibrational properties, molecular electrostatic potential, and atomic charges. These studies, primarily using Density Functional Theory (DFT) and spectroscopic techniques like FTIR and FT-Raman, provide a deep understanding of the molecular characteristics that could be analogously significant for 4-Bromo-2-ethylbenzonitrile (Shajikumar & Raman, 2018).

Synthetic and Industrial Applications

Synthetically, 4-Bromo-2-ethylbenzonitrile-related compounds are utilized as intermediates in the production of biologically active compounds. For instance, the synthesis of bromo-4-isobutyloxyphenyl carbothioamide, derived from a related molecule, highlights its importance as an intermediate for various compounds including febuxostat, a notable gout medication. This synthesis, involving bromination, oxyalkylation, and thioamidation, underscores the role of such compounds in complex synthetic pathways (Wang et al., 2016).

Safety and Hazards

The safety information for 4-Bromo-2-ethylbenzonitrile includes several hazard statements: H315, H319, and H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust, rinsing cautiously with water in case of contact with eyes, and removing contact lenses if present and easy to do .

Future Directions

While specific future directions for the research and application of 4-Bromo-2-ethylbenzonitrile are not available in the search results, the compound is noted to be widely used in research and industry.

Relevant Papers The search results did not provide specific peer-reviewed papers related to 4-Bromo-2-ethylbenzonitrile .

properties

IUPAC Name

4-bromo-2-ethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVHFKHIXUZCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethylbenzonitrile

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-methylbenzonitrile (0.4 g, 2.0 mmol) in dry THF (10 mL) was slowly added LDA (1.3 mL, 1.8 M in THF) at −78° C. and stirred at this temperature for additional 30 min. Methyl iodide (0.15 mL, 2.4 mmol) was added) at −78° C. to the above dark purple solution and the mixture was warmed to room temperature over 3 h. The reaction was quenched with water, extracted with ether, which was then was washed with brine, dried and concentrated. 4-Bromo-2-ethylbenzonitrile (0.34 g) was purified by Combiflash.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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